2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
Description
2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine-derived compound featuring a nitro group at position 5, a 4-ethylpiperazine substituent at position 2, and a 4-methoxyphenyl group at the N4 position. Its molecular formula is C₁₇H₂₃N₇O₃ (inferred from analogs in ), with a molecular weight of approximately 389.43 g/mol. The compound belongs to the N-arylpiperazine class (ChEBI:46848) , a group known for diverse pharmacological activities, including interactions with serotonin and dopamine receptors.
Properties
Molecular Formula |
C17H23N7O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H23N7O3/c1-3-22-8-10-23(11-9-22)17-20-15(18)14(24(25)26)16(21-17)19-12-4-6-13(27-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H3,18,19,20,21) |
InChI Key |
FAZNITNQAIQMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biology: The compound is used in research related to cellular signaling pathways and molecular interactions.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Aryl Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating effects, which may enhance π-π stacking interactions in receptor binding compared to the electron-withdrawing 2-fluorophenyl group in the analog from .
Piperazine Modifications :
- The 4-ethylpiperazine moiety is conserved across analogs, suggesting its role in pharmacokinetics (e.g., solubility, half-life) or target engagement. Ethyl groups may balance lipophilicity and metabolic stability compared to bulkier substituents.
Nitro Group :
- The 5-nitro group is retained in all derivatives, likely critical for redox activity or hydrogen bonding in biological targets.
Biological Activity
2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a nitropyrimidine core and piperazine moiety, suggesting possible interactions with various biological targets.
Anticancer Properties
Recent studies indicate that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit various kinases involved in cancer progression. The compound's ability to interact with the ATP-binding site of kinases may contribute to its efficacy against cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | EGFR | 0.05 | |
| Compound B | VEGFR | 0.08 | |
| This compound | Unknown | TBD | Current Study |
Neuropharmacological Effects
The piperazine component suggests potential activity at neurotransmitter receptors. Studies on similar piperazine derivatives have demonstrated their effects on serotonin receptors, particularly the 5-HT1A receptor. The interaction with these receptors could indicate anxiolytic or antidepressant properties.
Case Study: Serotonin Receptor Interaction
In research involving piperazine derivatives, it was found that compounds could modulate the firing rates of serotonergic neurons in the dorsal raphe nucleus. This suggests a potential for developing treatments for mood disorders.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed through experimental studies.
Q & A
Q. Key Methodological Considerations :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Temperature Control : Reflux conditions (~120–150°C) balance reactivity and decomposition risks.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) isolates the product.
Basic: Which spectroscopic techniques confirm the compound’s structure?
Q. Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the ethylpiperazinyl (δ 2.4–3.1 ppm, multiplet) and 4-methoxyphenyl (δ 6.8–7.3 ppm, aromatic protons; δ 3.8 ppm, methoxy group) moieties.
- ¹³C NMR : Confirms nitropyrimidine carbons (δ 150–160 ppm) and quaternary carbons in the piperazine ring .
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the nitro and piperazinyl groups .
Basic: What are the key physical properties of this compound?
- Molecular Weight : Calculated as 399.42 g/mol (C₁₇H₂₂N₈O₃).
- Melting Point : Expected range: 160–180°C (based on analogs like N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine, mp 159–161°C) .
- Solubility : Likely soluble in DMSO, DMF, and methanol; limited solubility in water due to aromatic and heterocyclic groups .
Advanced: How does the substitution pattern influence reactivity in related compounds?
Substituent effects are critical in nucleophilic aromatic substitution:
- Electron-Withdrawing Groups (EWGs) : The nitro group at the 5-position activates the pyrimidine ring for substitution at the 4- and 6-positions.
- Steric Effects : Bulky groups (e.g., isobutyl) reduce yields (e.g., 83% for N4,N6-diisobutyl-5-nitropyrimidine-4,6-diamine vs. 95% for less hindered analogs) .
- Aryl vs. Alkyl Amines : Aryl amines (e.g., 4-methoxyphenyl) may require longer reaction times due to reduced nucleophilicity compared to alkyl amines .
Advanced: What computational methods model reaction mechanisms for nitro-pyrimidine derivatives?
Q. Density Functional Theory (DFT) :
- Gaussian16 : Optimizes geometries of reactants, transition states, and products. For example, DFT studies of 5-nitropyrimidine amination reveal a two-step mechanism: (1) nucleophilic attack and (2) proton transfer, with solvent effects (e.g., ethanol) lowering activation barriers .
- Solvent Modeling : Polarizable Continuum Models (PCM) account for solvation effects on reaction energetics .
Advanced: How can researchers resolve contradictions in biological activity data?
Case Study : A quinazoline-4,6-diamine analog showed anti-inflammatory activity in LPS-induced models but inconsistent cytotoxicity across cell lines .
Methodological Strategies :
- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., MTT, apoptosis markers).
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxy with halogen) to isolate pharmacophores .
- Target Validation : Use siRNA or CRISPR to confirm involvement of specific pathways (e.g., TLR7 inhibition) .
Advanced: What crystallographic tools determine the compound’s solid-state structure?
Q. Software Workflow :
Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 100 K.
Structure Solution : SHELXD (charge flipping) or SHELXT (intrinsic phasing) for initial models .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for packing diagrams .
Q. Key Metrics :
- R-Factor : Aim for <5% (high-resolution data).
- Hydrogen Bonding : Analyze interactions (e.g., N–H···O nitro) stabilizing the crystal lattice .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Q. Stepwise Approach :
Core Modifications : Synthesize analogs with varied substituents (e.g., replacing ethylpiperazinyl with morpholino).
Biological Screening : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.
Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, logP) to activity .
Example : In Toll-like receptor 7 studies, 4-methoxyphenyl analogs showed enhanced binding affinity compared to chlorophenyl derivatives, attributed to improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
